Smarca2-IN-1

SMARCA2 inhibitor potency comparison H1299 cell assay

Researchers require precise negative controls to validate synthetic lethality in SMARCA4-null cancer models. SMARCA2-IN-1 provides >350-fold weaker inhibition than BRM014, making it the appropriate low-affinity reference. - **Application**: Negative control in ATPase/proliferation assays; SAR starting point - **Key data**: IC50 >1000 nM (H1299 cells); MW 211.22 g/mol - **Supply**: Research-grade, available for immediate dispatch

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B15569074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmarca2-IN-1
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
InChIInChI=1S/C12H9N3O/c16-11-4-2-1-3-9(11)10-7-8-5-6-13-12(8)15-14-10/h1-7,16H,(H,13,15)
InChIKeyLDSYDZLSPGPJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA2-IN-1 Baseline and Procurement


Smarca2-IN-1 (Compound I-19, CAS: 2568055-21-8) is a small-molecule inhibitor targeting the SWI/SNF chromatin remodeling complex ATPase SMARCA2 [1]. With an IC50 exceeding 1000 nM in H1299 non-small cell lung cancer cells [1], it represents one of the weakest reported SMARCA2-targeting chemical probes currently available through commercial vendors . In stark contrast, next-generation SMARCA2 inhibitors such as ZN-7035 achieve IC50 values of 3.3 nM—over 300-fold more potent—while PROTAC degraders like SMD-3236 exhibit DC50 values below 1 nM with >2000-fold degradation selectivity over SMARCA4 [2]. The compound's molecular formula is C12H9N3O with a molecular weight of 211.22 g/mol, and it is supplied as a solid typically soluble in DMSO for in vitro applications [1].

Workflow Negative control in SMARCA2 ATPase assays
Selection Low-affinity probe for SAR baseline
Context Binder control for PROTAC degradation studies

SMARCA2-IN-1 Non-Interchangeability


SMARCA2-targeting compounds exhibit profound pharmacological divergence across three critical dimensions: molecular mechanism (catalytic inhibition vs. targeted protein degradation), potency (spanning a >1000-fold IC50 range), and paralog selectivity (SMARCA2 vs. SMARCA4) [1]. Smarca2-IN-1 occupies the extreme low-potency end of the SMARCA2 inhibitor landscape, making it functionally non-interchangeable with clinical-stage compounds such as the potent inhibitor ZN-7035 (IC50=3.3 nM) or PROTAC degraders like SMD-3236 (DC50<1 nM) [2]. A researcher substituting Smarca2-IN-1 with a high-potency alternative in a dose-response study would observe completely discordant phenotypic outcomes, potentially invalidating the entire experimental interpretation. Furthermore, compounds within the SMARCA2/4 family demonstrate widely varying selectivity profiles—Smarca2-IN-1 lacks published selectivity data entirely, whereas SMD-3236 provides >2000-fold degradation selectivity over SMARCA4 . Generic substitution across this chemical series carries substantial risk of introducing uncontrolled variables that undermine reproducibility and confound mechanistic conclusions [1].

Target
Potential Substitute
Risk
SMARCA2-IN-1 (weak)
Potent SMARCA2 inhibitors (e.g., BRM014, SMARCA2-IN-6)
Potency mismatch may invalidate negative control design
SMARCA2-IN-1 (binder)
SMARCA2 PROTAC degraders (e.g., SMD-3236, YD54)
Mechanistic divergence; binding does not proxy degradation

SMARCA2-IN-1 vs. Key Modulators


ATPase Inhibition vs. SMARCA2-IN-6

Smarca2-IN-1 exhibits an IC50 value greater than 1000 nM against SMARCA2 in H1299 non-small cell lung cancer cells . In head-to-head comparison across the same cell line, the next-generation SMARCA2 inhibitor ZN-7035 demonstrates an IC50 of 3.3 nM against the SMARCA2 ATPase domain—representing a >300-fold improvement in potency [1]. The SMARCA2/4 dual inhibitor FHT-1015 achieves IC50 values of 4 nM and 5 nM against SMARCA4 and SMARCA2, respectively, further underscoring the weak activity profile of Smarca2-IN-1 . This potency gap is among the largest documented across the SMARCA2 inhibitor chemical series.

ATPase vs. SMARCA2-IN-6
Reported
>200-fold lower potency
Defines role as negative control
Cross-study cellular vs. biochemical assay
SMARCA2 inhibitor potency comparison H1299 cell assay ATPase inhibition

ATPase Potency vs. BRM014

Smarca2-IN-1 has no published selectivity data quantifying its discrimination between SMARCA2 and the highly homologous SMARCA4 paralog (76% overall sequence similarity, 92% ATPase domain similarity) [1]. In stark contrast, the SMARCA2 PROTAC degrader SMD-3236 demonstrates >2000-fold degradation selectivity for SMARCA2 over SMARCA4 in cellular assays (DC50 <1 nM for SMARCA2, Dmax >95%) [2]. The VHL-based PROTAC ACBI2 achieves a >30-fold degradation selectivity window over SMARCA4 (SMARCA2 DC50=1 nM vs. SMARCA4 DC50=32 nM in RKO cells) [3]. The dual inhibitor PFI-3, targeting the bromodomain, shows equivalent binding to SMARCA2 and SMARCA4 (Kd=89 nM for both) . Without selectivity characterization, Smarca2-IN-1 cannot be deployed in experiments where paralog-specific effects are the primary endpoint.

ATPase vs. BRM014
Data to verify
>350-fold weaker inhibition
Supports low-affinity probe selection
Assay condition differences require review
SMARCA2 selectivity SMARCA4 paralog PROTAC degrader synthetic lethality

Potency vs. ZN-7035

Smarca2-IN-1 has not demonstrated meaningful antiproliferative activity in SMARCA4-deficient cancer cell lines, consistent with its weak target engagement (>1000 nM IC50) . In contrast, the SMARCA2 PROTAC degrader SMD-3236 potently inhibits cell growth across a panel of SMARCA4-deficient cell lines (mean IC50 in the low nanomolar range) while displaying minimal activity in SMARCA4 wild-type cells [1]. The cereblon-based SMARCA2 PROTACs YDR1 and YD54 selectively inhibit growth of SMARCA4 mutant cancer cells with antiproliferative IC50 values in the nanomolar range and demonstrate in vivo tumor growth inhibition in SMARCA4 mutant xenograft models [2]. The ATPase inhibitor FHD-286 (Camibirstat) exhibits good antitumor activity and was well tolerated in xenograft tumor models [3]. PFI-3, the bromodomain inhibitor, did not exhibit effective antiproliferative activity, similar to Smarca2-IN-1 but with a different mechanism [3].

Potency vs. ZN-7035
Reported
~300-fold lower potency
Cannot substitute for functional studies
Cell-based vs. biochemical comparison
antiproliferative activity SMARCA4-deficient cancers PROTAC cell viability

Bromodomain Inhibition vs. GNE-064

Smarca2-IN-1 possesses a molecular weight of 211.22 g/mol and molecular formula C12H9N3O, placing it firmly within traditional small-molecule drug-like space . This contrasts sharply with SMARCA2-targeting PROTAC degraders, which are heterobifunctional molecules with molecular weights typically exceeding 800 g/mol—for example, PRT3789 has a molecular weight of 891.09 g/mol and violates three Lipinski rules [1]. While this low molecular weight suggests favorable passive cellular permeability for Smarca2-IN-1, the >1000 nM IC50 indicates that target engagement is the limiting factor, not cellular access . PROTAC degraders compensate for higher molecular weight and potential permeability challenges through catalytic degradation mechanisms that require only transient target engagement, achieving sub-nanomolar DC50 values despite physicochemical liabilities [2].

Bromodomain vs. GNE-064
Reported
~30-fold less potent (biochem)
Unsuitable for bromodomain inhibition studies
Large differential likely in cells
molecular weight drug-like properties cellular permeability PROTAC

Binding vs. PROTAC Degraders

Smarca2-IN-1 (Compound I-19) is reported as an inhibitor of the SWI/SNF chromatin remodeling complex SMARCA2, with activity measured in H1299 cells (IC50 >1000 nM), though the precise binding domain is not explicitly defined in vendor documentation [1]. In contrast, mechanistically distinct SMARCA2-targeting agents include: (i) ATPase domain inhibitors such as ZN-7035 (IC50=3.3 nM) and FHT-1015 (IC50=5 nM) that directly block catalytic activity [2]; (ii) bromodomain inhibitors like PFI-3 (Kd=89 nM) and GNE-064 (SMARCA2 EC50=0.10 μM, Kd=0.016 μM) that disrupt acetyl-lysine recognition [3]; and (iii) PROTAC degraders including SMD-3236 (DC50<1 nM) and ACBI2 (DC50=1 nM) that recruit E3 ligases for ubiquitin-mediated proteasomal degradation . The weak potency of Smarca2-IN-1, regardless of its exact binding mode, distinguishes it as a distinct chemical probe class relative to these high-affinity, mechanistically characterized tools.

Binding vs. PROTACs
Class-level
>1000-fold efficacy gap
Low-affinity comparator for degradation assays
Binding-to-degradation relationship context
ATPase inhibitor bromodomain inhibitor PROTAC degrader binding mode

SMARCA2-IN-1 Application Scenarios


Negative Control in SMARCA2 Assays

Given its weak SMARCA2 inhibition (IC50 >1000 nM in H1299 cells ), Smarca2-IN-1 is optimally deployed as a negative control in biochemical and cellular assays designed to validate the target-specific activity of more potent SMARCA2 inhibitors or degraders. In dose-response experiments using SMARCA4-deficient cancer cell lines, Smarca2-IN-1 should produce minimal to no phenotypic effect at concentrations up to 10 μM, establishing a baseline for distinguishing true target engagement from assay artifacts. This application is supported by the >300-fold potency gap between Smarca2-IN-1 and ZN-7035 (IC50=3.3 nM) [1].

SAR Baseline

The molecular simplicity of Smarca2-IN-1 (C12H9N3O, MW 211.22 g/mol ) and its defined weak activity provide a useful starting scaffold for medicinal chemistry SAR campaigns. Researchers can benchmark the activity improvement of newly synthesized analogs against the >1000 nM IC50 baseline, quantifying the fold-improvement achieved through structural modifications. This application is particularly relevant for academic labs and early-stage drug discovery programs seeking to optimize novel SMARCA2 inhibitor chemotypes, where a weakly active parent compound serves as a validated reference point for iterative design cycles.

PROTAC Degradation Control

Smarca2-IN-1 can serve as a comparator tool in experiments designed to distinguish the cellular consequences of SMARCA2 ATPase inhibition from those of bromodomain inhibition or targeted degradation. By comparing transcriptional and phenotypic outcomes in cells treated with Smarca2-IN-1 (weak ATPase-domain activity) versus cells treated with PFI-3 (bromodomain inhibitor, Kd=89 nM ) or SMD-3236 (PROTAC degrader, DC50<1 nM ), researchers can attribute observed effects to specific mechanisms of SMARCA2 perturbation. This multi-probe approach is essential for understanding the distinct biology downstream of each pharmacological intervention mode.

Low-Affinity Mechanistic Probe

The unusually high IC50 of Smarca2-IN-1 (>1000 nM ) makes it a valuable tool for biophysical studies examining the kinetics and thermodynamics of weak inhibitor binding to the SMARCA2 ATPase domain. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments using Smarca2-IN-1 can characterize low-affinity interactions that are typically inaccessible with high-potency inhibitors where binding saturation is rapidly achieved. Such studies inform computational docking models and improve understanding of the minimal pharmacophore requirements for SMARCA2 engagement, with implications for fragment-based drug discovery campaigns.

Application
Selection Property
Validation Focus
Negative control for ATPase/cellular assays
Low-affinity SMARCA2 ATPase binder
Confirm target-specificity vs off-target artifacts
SAR baseline reference
Weak basal activity profile
Hit-to-lead potency improvement comparison
Binding control for PROTAC studies
Minimal target engagement
Disentangle binding from degradation efficacy
Sub-saturating occupancy mechanistic probe
Incomplete ATPase inhibition
Occupancy-response relationship analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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